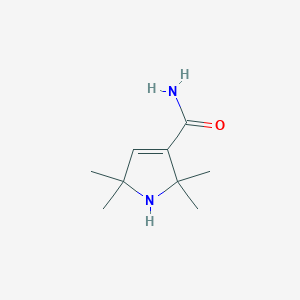

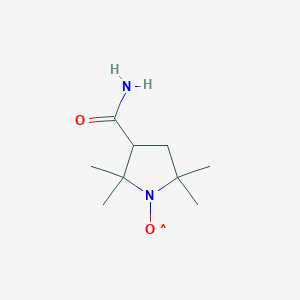

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine derivatives, including those with aminocarbonyl substituents, are of significant interest due to their presence in various biologically active compounds and drugs. The high reactivity and potential for various chemical transformations make these compounds valuable for synthetic and medicinal chemistry (V. L. Gein & E. V. Pastukhova, 2020).

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, involves three-component reactions, showcasing the versatility in synthesizing complex structures from simpler molecules. This method highlights the compound's synthetic accessibility and the possibility of introducing various functional groups to modify its properties and reactivity (V. L. Gein & E. V. Pastukhova, 2020).

Molecular Structure Analysis

The structure of pyrrolidine derivatives is crucial for their reactivity and interaction with other molecules. Spectroscopy techniques, such as IR and NMR, provide detailed insights into the molecular structure, confirming the presence of specific functional groups and the overall stability of the compound (D. D. Rubtsova et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives exhibit high reactivity with nucleophiles, thanks to the active carbonyl group. This reactivity enables the formation of various condensed systems, expanding the compound's utility in synthetic chemistry. Additionally, the presence of acyl and ethoxycarbonyl groups allows for further functionalization and the synthesis of novel compounds (V. L. Gein & E. V. Pastukhova, 2020).

Physical Properties Analysis

The solubility in common organic solvents and the ability to exhibit strong fluorescence are important physical properties. These characteristics are influenced by the molecular structure and substituents, affecting the compound's applications in materials science and as fluorescent markers (Kai A. I. Zhang & B. Tieke, 2008).

Chemical Properties Analysis

The chemical properties, such as the ability to undergo nucleophilic substitution reactions and the formation of stable complexes, are key aspects of pyrrolidine derivatives. These properties enable the synthesis of a wide range of compounds with potential applications in drug development and as intermediates in organic synthesis (Jamie J. Klappa et al., 2002).

Wissenschaftliche Forschungsanwendungen

Application 1: Molecular Probes and Labels in Biophysical and Biomedical Research

- Summary of the Application: Stable free radicals like “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” are widely used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .

- Methods of Application: A new procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested. This procedure uses cheap commercially available reagents and has a yield exceeding the most optimistic literature data .

- Results or Outcomes: Several new spin labels and probes of the 2,2,5,5-tetraethylpyrrolidine-1-oxyl series were prepared and the reduction of these radicals in ascorbate solutions, mice blood, and tissue homogenates was studied .

Application 2: Synthesis of Modified Oligonucleotides

- Summary of the Application: Structural phosphoramidites, which may include “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-”, are used to synthesize modified oligonucleotides. These modified oligonucleotides are often used as primers, probes, or in structural studies .

- Methods of Application: Structural phosphoramidites can be custom manufactured with base or sugar (2′, 3′ or 5′ positions) modifications .

- Results or Outcomes: The stability and melting point of oligonucleotide duplexes can be altered by the incorporation of certain modifications into the oligonucleotide sequence .

Application 3: Synthesis of Free Radicals

- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is used in the synthesis of free radicals. Free radicals are important in various chemical reactions and biological processes .

- Methods of Application: By using reactions that do not affect the free valence, a number of substituted 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals were synthesized .

- Results or Outcomes: The synthesis of these free radicals provides a valuable tool for studying various chemical and biological processes .

Application 4: Preparation of Reduction-Resistant Spin Labels and Probes

- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is used in the preparation of reduction-resistant spin labels and probes .

- Methods of Application: A new procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested. This procedure uses cheap commercially available reagents and has a yield exceeding the most optimistic literature data .

- Results or Outcomes: Several new spin labels and probes of the 2,2,5,5-tetraethylpyrrolidine-1-oxyl series were prepared and the reduction of these radicals in ascorbate solutions, mice blood, and tissue homogenates was studied .

Application 5: Linkers and Spacers in Oligonucleotide Synthesis

- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” may be used in the synthesis of linkers and spacers for oligonucleotide synthesis. These linkers and spacers can alter oligonucleotide conformation and/or reduce steric hindrance for applications such as aptamers and tagging/labeling assays .

- Methods of Application: Linker phosphoramidites provide options to link oligonucleotides to additional groups (e.g., chemical delivery system for therapeutics, fluorescent dyes, amines, phosphates) or attach to a solid surface like a DNA chip .

- Results or Outcomes: The use of linkers and spacers in oligonucleotide synthesis can increase stability and allow for ligation applications .

Application 6: Synthesis of Substituted Free Radicals

- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is used in the synthesis of substituted free radicals. Free radicals are important in various chemical reactions and biological processes .

- Methods of Application: By using reactions that do not affect the free valence, a number of substituted 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals were synthesized .

- Results or Outcomes: The synthesis of these free radicals provides a valuable tool for studying various chemical and biological processes .

Eigenschaften

CAS-Nummer |

4399-80-8 |

|---|---|

Produktname |

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- |

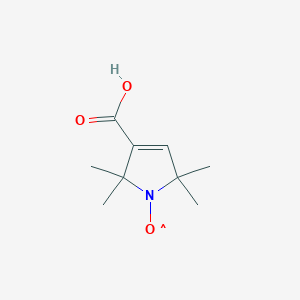

Molekularformel |

C₉H₁₇N₂O₂ |

Molekulargewicht |

185.24 g/mol |

InChI |

InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |

InChI-Schlüssel |

XNNPAWRINYCIHL-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

Kanonische SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

Andere CAS-Nummern |

4399-80-8 55805-96-4 |

Synonyme |

3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.